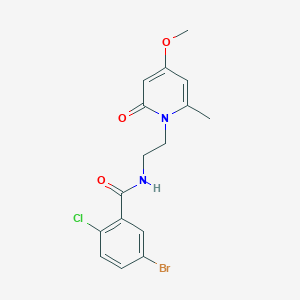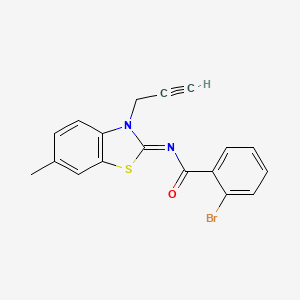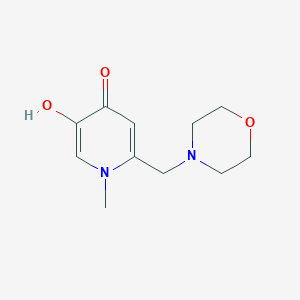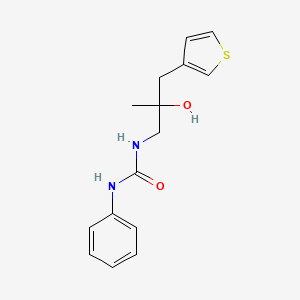
5-bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly known as BCP and is used in many biochemical and physiological studies.
作用机制
The mechanism of action of BCP is not fully understood. However, it is believed that BCP interacts with biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. BCP has been shown to bind to proteins such as serum albumin and bovine serum albumin.
Biochemical and Physiological Effects:
BCP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. BCP has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, BCP has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using BCP in lab experiments is its fluorescent properties, which make it an excellent probe for studying biomolecules. Additionally, BCP is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, BCP has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the use of BCP in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Additionally, BCP could be used in the development of new diagnostic tools for detecting biomolecules in biological samples. Finally, further research is needed to fully understand the mechanism of action of BCP and its potential applications in various fields of research.
Conclusion:
In conclusion, 5-bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (BCP) is a chemical compound that has many potential applications in scientific research. Its fluorescent properties make it an excellent probe for studying biomolecules, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use, BCP has significant potential for further research and development.
合成方法
The synthesis of BCP is a complex process that involves several steps. The first step is the preparation of 2-chloro-5-bromo-benzoyl chloride, which is then reacted with 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine to produce BCP. The final product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
BCP has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the binding of proteins and other biomolecules. BCP can also be used to study the interaction between DNA and ligands. Additionally, BCP has been used to study the structure and function of enzymes and proteins.
属性
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3/c1-10-7-12(23-2)9-15(21)20(10)6-5-19-16(22)13-8-11(17)3-4-14(13)18/h3-4,7-9H,5-6H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAODQXTVPJHBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea](/img/structure/B2910639.png)
![1-ethyl-5-{[isopropyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2910640.png)
![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2910643.png)

![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2910645.png)

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/no-structure.png)


![N-(4-nitrobenzo[d]thiazol-5-yl)acetamide](/img/structure/B2910655.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-1-(p-tolyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2910657.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2910660.png)
